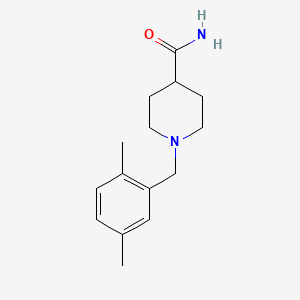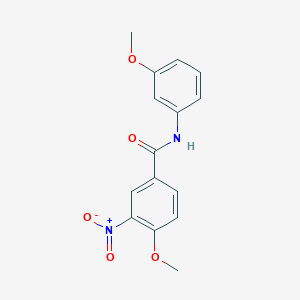
2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Diflubenzuron, which is a benzoylphenylurea insecticide that is widely used in agriculture to control pests.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide has several potential applications in scientific research. One of the primary applications is in the field of insecticide development, where it is used to control various pests. This compound has also been studied for its potential anticancer properties, where it has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, where it has shown to inhibit the formation of beta-amyloid fibrils.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide is primarily through the inhibition of chitin synthesis in insects. Chitin is a critical component of the exoskeleton of insects, and the inhibition of its synthesis results in the death of the insect. In cancer cells, this compound has been shown to induce apoptosis, which is a programmed cell death mechanism. The exact mechanism of action in Alzheimer's disease is not well understood, but it is believed that the compound inhibits the formation of beta-amyloid fibrils, which are a hallmark of the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide are primarily related to its mechanism of action. In insects, the compound results in the inhibition of chitin synthesis, which leads to the death of the insect. In cancer cells, the compound induces apoptosis, resulting in the death of the cancer cell. The compound has also been shown to inhibit the formation of beta-amyloid fibrils in Alzheimer's disease, which could potentially slow down the progression of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide in lab experiments is its specificity towards insects and cancer cells. This specificity allows for targeted treatment and reduces the potential for side effects. Additionally, the compound has a long half-life, which allows for sustained treatment. However, one of the limitations of this compound is its potential toxicity towards non-target organisms, which could have adverse effects on the environment.
Direcciones Futuras
There are several future directions for the research on 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the study of the compound's potential use in other fields, such as materials science and nanotechnology. Additionally, the compound's potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease, could be explored. Overall, the research on 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide has the potential to lead to significant advancements in various fields.
Métodos De Síntesis
The synthesis of 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide involves the reaction of 2,5-dichlorobenzoyl chloride with 5-chloro-2-methylaniline in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various methods. The purity of the compound is critical in scientific research, and several analytical techniques such as HPLC, NMR, and IR can be used to confirm its identity and purity.
Propiedades
IUPAC Name |
2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-2-3-10(16)7-13(8)18-14(19)11-6-9(15)4-5-12(11)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRMOYQCZIRKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)


![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)

![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)






![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)
